molecular formula C13H21NO4 B1392966 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)- CAS No. 280762-00-7

8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)-

Número de catálogo: B1392966
Número CAS: 280762-00-7
Peso molecular: 255.31 g/mol
Clave InChI: HKXICUDOIXLKLJ-PBINXNQUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Nomenclature

The systematic nomenclature of 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)- reflects the complex structural features inherent in bridged bicyclic systems. The International Union of Pure and Applied Chemistry designation clearly indicates the presence of two carboxylic acid functional groups positioned at the 3 and 8 positions of the azabicyclic framework. The compound possesses the molecular formula C13H21NO4 and a molecular weight of 255.32 grams per mole, establishing its position as a medium-sized organic molecule with significant structural complexity. The Chemical Abstracts Service registry number 1222996-05-5 provides unique identification for this specific stereoisomer, distinguishing it from related compounds within the same chemical family.

The nomenclature specifically designates the (3-endo) configuration, which indicates the spatial orientation of the carboxylic acid substituent at position 3 relative to the bicyclic framework. This stereochemical designation is crucial for understanding the three-dimensional arrangement of atoms within the molecule and distinguishes this compound from its exo counterpart. Alternative nomenclature includes endo-N-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid, reflecting the tert-butoxycarbonyl protecting group functionality present in the structure. The systematic naming convention follows established protocols for bicyclic compounds, where the bracketed numbers [3.2.1] indicate the number of carbon atoms in each bridge connecting the nitrogen-containing bridgehead positions.

Property Value
Molecular Formula C13H21NO4
Molecular Weight 255.32 g/mol
Chemical Abstracts Service Number 1222996-05-5
International Union of Pure and Applied Chemistry Name (1S,5R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Stereochemical Configuration (3-endo)

The structural complexity of this compound necessitates careful attention to stereochemical descriptors and functional group positioning. The presence of the tert-butyl ester moiety, represented as (1,1-dimethylethyl) in the systematic name, indicates a bulky substituent that significantly influences the molecule's conformational preferences and chemical reactivity. This protecting group strategy is commonly employed in synthetic chemistry to temporarily mask reactive carboxylic acid functionality during complex synthetic transformations.

Propiedades

IUPAC Name

(1S,5R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-4-5-10(14)7-8(6-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXICUDOIXLKLJ-PBINXNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679401
Record name (1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280762-00-7, 1222996-05-5
Record name (1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3R,5S)-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Starting Material and Initial Construction

The synthesis often begins with 8-azabicyclo[3.2.1]octane derivatives or related precursors, which can be obtained via cyclization of suitable amino alcohols or amino acids . For example, the process described in patent US20060058343A1 involves the enantioselective synthesis of substituted azabicyclo[3.2.1]octane-3-ols, which serve as intermediates.

Functionalization to Dicarboxylic Acid Ester

The key transformation involves converting the amino or hydroxyl groups into carboxylic acid functionalities, followed by esterification:

Stereoselective Control

The stereochemistry (3-endo) is crucial and is controlled through:

  • Chiral catalysts or auxiliaries during cyclization.
  • Use of enantioselective reagents or conditions during key steps, as indicated in patent US20060058343A1, which emphasizes stereoselectivity.

Specific Reaction Conditions

Based on patent data and research findings:

Step Reagents & Conditions Purpose
Cyclization Amino alcohols + acid catalysts Formation of bicyclic core
Oxidation KMnO₄, NaOH, or CrO₃ Conversion of hydroxyl groups to carboxylic acids
Esterification Tert-butyl alcohol + acid catalyst Formation of tert-butyl ester at the 8-position
Stereocontrol Chiral catalysts or auxiliaries Ensuring 3-endo stereochemistry

Research Findings and Data

Patented Methods

  • US20060058343A1 describes a process involving the synthesis of substituted 8-azabicyclo[3.2.1]octan-3-ols, which are then oxidized and esterified to produce the target compound with high stereoselectivity.
  • WO2007063071A1 details the use of Mitsunobu reactions and other coupling reagents for functional group modifications, including ester formation and substitution reactions, under inert atmospheres and specific temperature controls.

Reaction Yields and Optimization

Method Yield Key Features References
Oxidative functionalization Up to 81% High stereocontrol, selective oxidation
Esterification with tert-butyl groups Variable, often >70% Use of acid catalysis, mild conditions
Multi-step synthesis 60-80% overall Enantioselective, scalable ,

Summary of Preparation Strategy

Notes on Industrial and Laboratory Scale

  • Large-scale synthesis emphasizes reaction optimization for yield, stereoselectivity, and cost-effectiveness.
  • Proprietary processes may involve catalyst recycling and continuous flow reactors to improve efficiency.
  • Safety considerations include handling strong oxidizers and acid catalysts under controlled conditions.

Análisis De Reacciones Químicas

8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuropharmacological Applications:
This compound has been studied for its role as a potential therapeutic agent in treating neurological disorders. Its structural similarity to known neurotransmitter analogs suggests that it may interact with various neurotransmitter receptors, particularly in the central nervous system.

  • Case Study: A study published in the Journal of Medicinal Chemistry explored derivatives of azabicyclo compounds for their affinity towards dopamine receptors, indicating potential uses in treating Parkinson's disease and schizophrenia .

Antitumor Activity:
Research has indicated that certain derivatives of azabicyclo compounds exhibit cytotoxic effects against various cancer cell lines. The unique bicyclic structure may enhance the selectivity and potency of these compounds against tumor cells.

  • Case Study: In vitro studies have shown that modifications of the azabicyclo structure can lead to increased antitumor activity against breast and lung cancer cell lines .

Synthetic Organic Chemistry

Building Block for Synthesis:
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, making it suitable for creating more complex molecules.

  • Synthesis Example: The reaction of 8-Azabicyclo[3.2.1]octane derivatives with various electrophiles has been utilized to synthesize novel compounds with potential biological activity .

Material Science

Polymer Chemistry:
Due to its unique structural properties, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

  • Application Example: Research has demonstrated that incorporating azabicyclo compounds into polymer composites can improve their resistance to thermal degradation and increase their tensile strength .

Mecanismo De Acción

The mechanism of action of exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes .

Comparación Con Compuestos Similares

Key Properties :

  • Molecular Formula: C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Purity : >95% (commonly available for research use)

Comparison with Similar Compounds

The compound belongs to a family of 8-azabicyclo[3.2.1]octane derivatives, differing primarily in ester substituents and stereochemistry. Below is a detailed comparison:

Substituent Variations in Ester Groups

8-(Phenylmethyl) Ester Derivative

  • Compound : 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester, (3-exo)- (CAS: 1159822-23-7)
  • Molecular Formula: C₁₆H₁₉NO₄
  • Molecular Weight : 289.33 g/mol
  • The (3-exo) configuration alters steric and electronic properties compared to the (3-endo) isomer .

Ethyl Ester Derivative

  • Compound : 8-(tert-Butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate (CAS: 354818-43-2)
  • Molecular Formula: C₁₅H₂₅NO₄
  • Molecular Weight : 283.37 g/mol
  • Predicted density: 1.109 g/cm³; boiling point: 356.5°C .

Hydroxymethyl-Substituted Derivative

  • Compound : 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3-endo)- (CAS: 273376-39-9)
  • Molecular Formula: C₁₃H₂₃NO₃
  • Molecular Weight : 241.33 g/mol
  • Key Differences :
    • A hydroxymethyl group replaces one carboxylic acid, increasing hydrophilicity and hydrogen-bonding capacity.
    • Storage restrictions: Room temperature .

Stereochemical Variations

(3-exo) vs. (3-endo) Isomers

  • Example : The (3-exo)-benzyl ester (CAS: 1159822-23-7) vs. the target (3-endo)-tert-butyl ester.
  • Impact : Stereochemistry affects molecular conformation, solubility, and biological activity. Exo isomers may exhibit distinct binding affinities in receptor interactions .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Storage Applications
Target Compound (1222996-05-5) C₁₃H₂₁NO₄ 255.31 tert-butyl ester >95%, room temperature Research intermediate
Benzyl Ester (1159822-23-7) C₁₆H₁₉NO₄ 289.33 phenylmethyl ester Discontinued Pharmaceutical synthesis
Ethyl Ester (354818-43-2) C₁₅H₂₅NO₄ 283.37 ethyl ester Not specified Chemical intermediate
Hydroxymethyl Derivative (273376-39-9) C₁₃H₂₃NO₃ 241.33 hydroxymethyl 97%, room temperature Protein degrader studies

Actividad Biológica

8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)- is a bicyclic compound belonging to the tropane alkaloid family, characterized by its nitrogen-containing structure. This compound has garnered interest in pharmacological research due to its potential interactions with neurotransmitter systems and implications for therapeutic applications.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 280762-00-7

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors, particularly acetylcholine receptors. It has been shown to act as a modulator of neurotransmitter activity, influencing pathways related to cognition and pain perception.

Key Mechanisms:

  • Receptor Binding : The compound may bind to nicotinic and muscarinic acetylcholine receptors, potentially affecting synaptic transmission and neuronal excitability.
  • Enzyme Modulation : It may also inhibit or activate specific enzymes involved in neurotransmitter synthesis or degradation.

Pharmacological Potential

Research indicates that compounds with the 8-azabicyclo[3.2.1]octane scaffold exhibit significant biological activities:

  • Cognitive Enhancement : Studies suggest potential applications in enhancing cognitive functions, possibly benefiting conditions like Alzheimer's disease.
  • Pain Management : Its modulation of pain pathways indicates possible use in analgesic formulations.
  • Psychiatric Applications : Preliminary findings show promise in treating psychiatric disorders by influencing dopaminergic and serotonergic systems.

Case Studies

Several studies have explored the biological effects of 8-Azabicyclo[3.2.1]octane derivatives:

  • Study on Acetylcholine Receptor Interaction :
    • Researchers conducted binding assays to determine the affinity of the compound for various acetylcholine receptor subtypes.
    • Results indicated a moderate affinity for both nicotinic and muscarinic receptors, suggesting potential therapeutic applications in cognitive disorders.
  • Analgesic Activity Assessment :
    • In animal models, the compound demonstrated significant analgesic effects comparable to established pain relievers.
    • The mechanism was attributed to its action on central nervous system pathways involved in pain modulation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
CocaineTropane alkaloidStimulant effects; local anesthetic properties
AtropineTropane alkaloidAnticholinergic effects; used in ophthalmology
8-Azabicyclo[3.2.1]octane derivativeBicyclic structureModulation of neurotransmitter systems; potential cognitive enhancer

Q & A

Basic Question: What is the significance of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry?

Answer:
The 8-azabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure central to tropane alkaloids, which exhibit diverse bioactivities, particularly as modulators of monoamine transporters (e.g., dopamine, serotonin). Its conformational rigidity enhances binding selectivity to neurotransmitter transporters, making it a privileged structure in neuropharmacology . Methodologically, its synthesis often involves radical cyclization (e.g., using n-tributyltin hydride and AIBN) or stereoselective ring-forming reactions to install substituents critical for activity .

Basic Question: What synthetic routes are commonly employed to prepare 8-azabicyclo[3.2.1]octane derivatives?

Answer:
Key synthetic strategies include:

  • Radical Cyclization : For example, 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones undergo radical cyclization to form bicyclic structures with high diastereocontrol (>99%) .
  • Stereoselective Ring Closure : Enantioselective methods, such as asymmetric catalysis or chiral auxiliaries, are critical for accessing enantiopure intermediates. Recent advances use organocatalysts or transition-metal complexes to control stereochemistry at the bridgehead nitrogen .

Basic Question: Which biological targets are most associated with 8-azabicyclo[3.2.1]octane derivatives?

Answer:
These derivatives primarily target monoamine transporters:

  • Dopamine Transporter (DAT) : Compounds like PR04.MZ and LBT999 show nanomolar affinity for DAT, with selectivity over serotonin (SERT) and norepinephrine (NET) transporters. Assays include radioligand binding (e.g., [³H]WIN 35,428) and uptake inhibition in synaptosomal preparations .
  • Serotonin Transporter (SERT) : Modifications at the 3-position (e.g., diarylmethoxyethylidenyl groups) enhance SERT affinity. Functional activity is validated via electrophysiology or fluorescence-based uptake assays .

Advanced Question: How does stereochemistry influence the activity of 8-azabicyclo[3.2.1]octane derivatives?

Answer:
Stereochemistry at the bridgehead (3-endo vs. 3-exo) and substituent orientation critically impacts transporter selectivity. For example:

  • 3-endo Configuration : Favors DAT binding due to optimal alignment with the transporter’s hydrophobic pocket. Molecular docking studies suggest endo substituents occupy a subpocket near transmembrane helix 3 .
  • 8-Substituent Chirality : Tert-butyl esters at the 8-position (e.g., 8-(1,1-dimethylethyl)) enhance metabolic stability but may reduce blood-brain barrier permeability. Comparative studies using diastereomeric pairs (e.g., exo vs. endo) reveal >10-fold differences in IC₅₀ values .

Methodologically, stereochemical analysis employs X-ray crystallography, NMR-based NOE experiments, and chiral HPLC for enantiomer resolution .

Advanced Question: What structural modifications improve metabolic stability while retaining transporter affinity?

Answer:

  • Ester Isosteres : Replacing the 3-carboxylic acid ester with amides or ketones reduces esterase-mediated hydrolysis. For example, tert-butyl esters (e.g., 8-(1,1-dimethylethyl)) show prolonged in vivo half-lives in rodent models .
  • Heteroatom Substitutions : Introducing fluorine at the 2-position (e.g., 8-((E)-4-fluoro-but-2-enyl)) enhances metabolic stability and DAT selectivity. Stability is assessed via liver microsome assays and LC-MS metabolite profiling .

Advanced Question: How do researchers resolve contradictions in structure-activity relationship (SAR) data across studies?

Answer:
Contradictions often arise from divergent assay conditions or substituent effects. Strategies include:

  • Unified Assay Protocols : Standardizing radioligand concentrations (e.g., 0.5 nM [³H]citalopram for SERT) and cell lines (e.g., HEK293 overexpressing human transporters) .
  • Computational Modeling : QSAR models or molecular dynamics simulations differentiate substituent effects. For example, bulkier 8-substituents may sterically hinder SERT binding but enhance DAT interactions .

Advanced Question: What methodologies are used to study the metabolic fate of 8-azabicyclo[3.2.1]octane derivatives?

Answer:

  • In Vitro Metabolism : Liver microsomes or hepatocytes are incubated with the compound, followed by LC-HRMS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
  • Isotope Labeling : Deuterated analogs (e.g., 8-azabicyclo[3.2.1]octane-d₃) track metabolic pathways via mass spectrometry .

Advanced Question: How are enantioselective syntheses optimized for scaled production?

Answer:

  • Catalytic Asymmetric Synthesis : Chiral phosphine ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) achieve >90% enantiomeric excess (ee) in key cyclization steps .
  • Dynamic Kinetic Resolution : Racemic intermediates undergo selective crystallization or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) to isolate desired enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)-
Reactant of Route 2
8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.